Cobalt carbonate hydroxide (Co5(CO3)2(OH)6)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

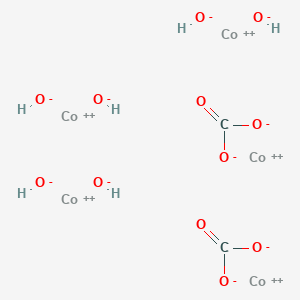

Cobalt carbonate hydroxide, with the chemical formula Co5(CO3)2(OH)6, is a compound that appears as a purple-red crystalline solid. It is almost insoluble in water and ammonia but dissolves in acids. This compound is known for its stability up to 400°C, beyond which it decomposes to release carbon dioxide . It finds applications in various fields such as catalysis, ceramics, and electrochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt carbonate hydroxide can be synthesized by adding a sodium carbonate solution to a cobalt(II) acetate solution. The reaction typically occurs at room temperature, resulting in the precipitation of cobalt carbonate hydroxide . Another method involves the reaction of cobalt(II) sulfate with sodium carbonate, followed by filtration and washing of the precipitate .

Industrial Production Methods

In industrial settings, cobalt carbonate hydroxide is produced by reacting cobalt(II) sulfate with sodium carbonate under controlled conditions. The resulting precipitate is filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cobalt carbonate hydroxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cobalt oxides.

Reduction: It can be reduced to metallic cobalt under specific conditions.

Decomposition: Upon heating to 400°C, it decomposes to release carbon dioxide and form cobalt oxide.

Common Reagents and Conditions

Acids: Reacts with acids to form cobalt salts and carbon dioxide.

Heat: Decomposes upon heating to form cobalt oxide and carbon dioxide.

Major Products Formed

Cobalt Oxide: Formed upon decomposition.

Cobalt Salts: Formed when reacted with acids.

Scientific Research Applications

Cobalt carbonate hydroxide is utilized in various scientific research applications:

Catalysis: Used as a catalyst in organic synthesis and photochemical reactions.

Ceramics: Employed as a coloring agent in ceramics and glass.

Electrochemistry: Used in the preparation of electrodes for supercapacitors and batteries.

Magnetic Materials: Utilized in the synthesis of magnetic materials.

Mechanism of Action

The mechanism by which cobalt carbonate hydroxide exerts its effects involves its ability to act as a catalyst and its unique crystal structure. In catalytic applications, the compound provides active sites for chemical reactions, facilitating processes such as oxidation and reduction . The molecular targets and pathways involved depend on the specific application, such as the activation of carbon dioxide in photocatalytic reduction .

Comparison with Similar Compounds

Cobalt carbonate hydroxide can be compared with other similar compounds, such as:

Cobalt(II) carbonate (CoCO3): Similar in composition but differs in its crystal structure and solubility properties.

Cobalt(II) hydroxide (Co(OH)2): Shares hydroxide groups but lacks the carbonate component, leading to different chemical behavior.

Cobalt carbonate hydroxide stands out due to its unique combination of carbonate and hydroxide groups, which contribute to its stability and versatility in various applications .

Properties

CAS No. |

12602-23-2 |

|---|---|

Molecular Formula |

CHCoO4-3 |

Molecular Weight |

135.95 g/mol |

IUPAC Name |

cobalt;carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/p-3 |

InChI Key |

AMBICLBCMQSUDI-UHFFFAOYSA-K |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Co+2].[Co+2].[Co+2].[Co+2].[Co+2] |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[Co] |

Key on ui other cas no. |

12602-23-2 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.